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Compound of Interest

Compound Name: Bezuclastinib

Cat. No.: B8819240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Bezuclastinib (formerly CGT9486 and PLX-9486) is a potent and selective, orally bioavailable

small molecule inhibitor of the KIT receptor tyrosine kinase.[1][2] It is under investigation for the

treatment of various cancers, including gastrointestinal stromal tumors (GIST) and systemic

mastocytosis (SM), which are often driven by mutations in the KIT gene.[2] This technical guide

provides a comprehensive overview of the molecular structure, physicochemical properties,

mechanism of action, and clinical profile of Bezuclastinib, intended for professionals in the

field of drug discovery and development.

Molecular Structure and Physicochemical
Properties
Bezuclastinib is a complex heterocyclic molecule with the systematic IUPAC name 4,5-

dimethyl-N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-3-carboxamide.[1] Its

molecular and physicochemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₉H₁₇N₅O [1]

Molecular Weight 331.379 g/mol [1]

CAS Number 1616385-51-3 [1]

SMILES

CC1=C(NN=C1C(=O)NC2=CN

=C3C(=C2)C=C(N3)C4=CC=C

C=C4)C

[1]

InChI

InChI=1S/C19H17N5O/c1-11-

12(2)23-24-17(11)19(25)21-

15-8-14-9-16(22-18(14)20-10-

15)13-6-4-3-5-7-13/h3-10H,1-

2H3,(H,20,22)(H,21,25)

(H,23,24)

[1]

InChIKey
NVSHVYGIYPBTEZ-

UHFFFAOYSA-N
[1]

Melting Point >300 °C
Not explicitly found in search

results

Solubility
Insoluble in water and ethanol.

Soluble in DMSO (33 mg/mL).
[3]

Mechanism of Action and Signaling Pathways
Bezuclastinib is a Type I tyrosine kinase inhibitor that potently targets gain-of-function

mutations in the KIT receptor, particularly the D816V mutation in exon 17, which is a key driver

in over 90% of systemic mastocytosis cases.[1][2] It also shows activity against other KIT

mutations found in GIST.[2]

The binding of Stem Cell Factor (SCF) to the extracellular domain of the wild-type KIT receptor

induces receptor dimerization and autophosphorylation of specific tyrosine residues in the

intracellular domain. This activation initiates a cascade of downstream signaling pathways

crucial for cell proliferation, survival, and differentiation, including the RAS/MAPK, PI3K/AKT,

and JAK/STAT pathways.
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Mutations in KIT, such as the D816V substitution, lead to ligand-independent, constitutive

activation of the receptor, resulting in uncontrolled cell growth and survival. Bezuclastinib
inhibits this aberrant signaling by binding to the ATP-binding pocket of the kinase domain,

thereby preventing autophosphorylation and the subsequent activation of downstream

signaling cascades.[1]
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Bezuclastinib's Inhibition of Mutated KIT Signaling
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Caption: Bezuclastinib inhibits the constitutive activation of mutated KIT receptors.
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Preclinical and Clinical Efficacy
In Vitro and In Vivo Preclinical Studies
Bezuclastinib has demonstrated potent and selective inhibition of KIT D816V in various

preclinical models.

Assay Type Cell Line/Model Key Findings Reference

In vitro Kinase Assay

HMC1.2 (human mast

cell line with KIT

V560G/D816V)

Potent inhibition of

KIT D816V

phosphorylation.

[1]

In vivo Xenograft

Model

HMC1.2 tumor-

bearing nude mice

Oral administration of

Bezuclastinib led to

inhibition of pKIT and

pERK in tumors.

[1]

Selectivity Profiling Various cell lines

High selectivity for KIT

over other closely

related kinases like

PDGFRα and

PDGFRβ.

[4]

Pharmacology Study Rodents

Minimal brain

penetration,

suggesting a lower

risk of CNS-related

adverse events.

[4]

Clinical Trials
Bezuclastinib is being evaluated in several clinical trials for GIST and SM. The APEX and

SUMMIT trials are notable for their investigation into advanced and non-advanced systemic

mastocytosis, respectively. The PEAK trial is focused on GIST.
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Trial
(Indication)

Phase
Key Efficacy
Results

Key Safety
Findings

Reference

APEX (AdvSM) Phase 2

In Part 1, 94%,

93%, and 100%

of patients

achieved at least

a 50% reduction

in serum

tryptase, KIT

D816V VAF, and

bone marrow

mast cell burden,

respectively. The

overall response

rate was 88%

(pure pathologic

response).

Treatment-

related adverse

events (TRAEs)

were reported in

91% of patients;

44% had TRAEs

of at least grade

3.

[5]

SUMMIT

(NonAdvSM)
Phase 2

Statistically

significant

improvement in

total symptom

scores compared

to placebo.

87.4% of patients

achieved at least

a 50% reduction

in serum

tryptase.

Favorable safety

profile with most

treatment-

emergent

adverse events

being low-grade

and manageable.

[6][7]

PEAK (GIST) Phase 3

Top-line results

are anticipated in

November 2025.

Data pending.

Experimental Protocols
In Vitro Kinase Phosphorylation Assay (ELISA-based)
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This protocol outlines a general procedure for assessing the inhibitory activity of Bezuclastinib
on KIT phosphorylation in a cell-based ELISA.

Workflow for Cell-Based Kinase Phosphorylation ELISA

Start

Seed cells expressing
mutant KIT into a 96-well plate

Incubate cells to allow
for adherence and growth

Treat cells with varying
concentrations of Bezuclastinib

Incubate for a defined period
(e.g., 1-2 hours)

Lyse cells to release
intracellular proteins

Transfer lysates to an ELISA plate
coated with a capture antibody for KIT

Incubate to allow
KIT binding

Wash to remove
unbound proteins

Add a detection antibody specific
for phosphorylated KIT (pKIT)

Incubate to allow
pKIT binding

Wash to remove unbound
detection antibody

Add an enzyme-conjugated
secondary antibody

Incubate to allow binding

Wash to remove unbound
conjugate

Add a chromogenic or
fluorogenic substrate

Measure the signal using
a plate reader

Analyze data to determine
the IC50 value

End
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Caption: A generalized workflow for determining the IC50 of Bezuclastinib.

Methodology:

Cell Culture: HMC1.2 cells are cultured in appropriate media and seeded into 96-well plates.

Compound Treatment: Cells are treated with a serial dilution of Bezuclastinib or a vehicle

control (e.g., DMSO) for 1 hour.[1]

Cell Lysis: After treatment, cells are lysed to extract total protein.

ELISA: The cell lysates are transferred to an ELISA plate pre-coated with an anti-KIT capture

antibody. Following incubation and washing, a phospho-specific anti-KIT detection antibody

is added. An HRP-conjugated secondary antibody and a substrate are then used for signal

generation, which is quantified using a microplate reader.

Data Analysis: The IC50 value, representing the concentration of Bezuclastinib required to

inhibit 50% of KIT phosphorylation, is calculated from the dose-response curve.

Bezuclastinib has a reported IC50 of <1 µM for c-kit and c-kit D816V.[3]

In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of

Bezuclastinib in a mouse xenograft model.
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Workflow for In Vivo Tumor Xenograft Study

Start

Subcutaneously implant tumor cells
(e.g., HMC1.2) into immunodeficient mice

Allow tumors to grow to a
predetermined size (e.g., ~200 mm³)

Randomize mice into treatment
and control groups

Administer Bezuclastinib (e.g., 25 mg/kg, p.o.)
or vehicle control daily

Monitor tumor volume and
body weight regularly

Continue treatment until a defined
endpoint (e.g., tumor size, study duration)

Collect tumor and plasma samples
for pharmacodynamic and pharmacokinetic analysis

Analyze tumor growth inhibition,
biomarker modulation, and tolerability

End
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Caption: A typical workflow for assessing the in vivo efficacy of Bezuclastinib.
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Methodology:

Animal Model: Immunocompromised mice (e.g., nu/nu NCr female mice) are used.[1]

Tumor Implantation: HMC1.2 cells are injected subcutaneously into the flanks of the mice.

Treatment: Once tumors reach a volume of approximately 200 mm³, mice are randomized

into treatment and control groups. Bezuclastinib is administered orally at a specified dose

(e.g., 25 mg/kg) once daily.[8]

Efficacy Assessment: Tumor volumes are measured regularly (e.g., three times weekly) to

assess tumor growth inhibition.[1]

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the

levels of phosphorylated KIT and downstream signaling proteins (e.g., pERK) by ELISA or

Western blot to confirm target engagement.[1]

Conclusion
Bezuclastinib is a promising, highly selective KIT inhibitor with a well-defined molecular

structure and mechanism of action. Preclinical and clinical data have demonstrated its potential

to effectively and safely target the driver mutations in systemic mastocytosis and

gastrointestinal stromal tumors. Ongoing and future clinical trials will further elucidate its

therapeutic role in these and potentially other KIT-driven malignancies. The detailed

experimental protocols and pathway diagrams provided in this guide offer a valuable resource

for researchers and clinicians working on the development of targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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